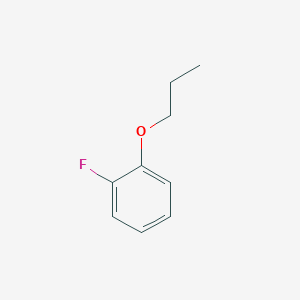

1-Fluoro-2-propoxybenzene

Description

1-Fluoro-2-propoxybenzene is an aromatic ether characterized by a benzene ring substituted with a fluorine atom at the 1-position and a propoxy group (-OCH₂CH₂CH₃) at the 2-position. Its molecular formula is C₉H₁₁FO, and it is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or materials science due to the combined electronic effects of the fluorine atom and the alkoxy group .

Properties

IUPAC Name |

1-fluoro-2-propoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYJDYUQPRJBDMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591453 | |

| Record name | 1-Fluoro-2-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203115-91-7 | |

| Record name | 1-Fluoro-2-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-2-propoxybenzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, 1-fluoro-2-nitrobenzene is reacted with propanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of this compound after the nitro group is replaced by the propoxy group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-2-propoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.

Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The aromatic ring can undergo reduction reactions, although these are less common.

Common Reagents and Conditions:

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

Substitution: Products depend on the nucleophile used, such as 1-methoxy-2-propoxybenzene.

Oxidation: Products include 1-fluoro-2-propoxybenzaldehyde or 1-fluoro-2-propoxybenzoic acid.

Reduction: Products include partially or fully hydrogenated derivatives of the aromatic ring.

Scientific Research Applications

1-Fluoro-2-propoxybenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.

Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-fluoro-2-propoxybenzene involves its interaction with various molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity, making it a useful probe in studying electrophilic aromatic substitution reactions. The propoxy group can participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in chemical and biological systems.

Comparison with Similar Compounds

1-Fluoro-2-iodobenzene (C₆H₄FI)

- Structure : Fluorine and iodine substituents at positions 1 and 2.

- Properties : Higher molecular weight (221.9988 g/mol) compared to 1-fluoro-2-propoxybenzene (154.18 g/mol) due to iodine’s larger atomic mass. The iodine atom introduces significant polarizability, enhancing reactivity in electrophilic substitution reactions .

- Applications : Often used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to iodine’s leaving-group capability, unlike the propoxy group, which is less labile .

1-Bromo-2-fluorobenzene (C₆H₄BrF)

- Structure : Bromine and fluorine at positions 1 and 2.

- Properties : Bromine’s strong electron-withdrawing effect increases the compound’s susceptibility to nucleophilic aromatic substitution compared to the alkoxy group in this compound, which is electron-donating .

Alkoxy and Thioether Derivatives

1-Fluoro-2-[(prop-2-en-1-yl)oxy]benzene (C₉H₉FO)

1-Chloro-3-(propan-2-ylsulfanyl)benzene

- Structure : Chlorine at position 1 and a thioether (-S-iPr) at position 3.

Positional Isomers and Multisubstituted Derivatives

1-Fluoro-3-methoxy-2-methylbenzene

1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene

- Structure: Additional nitro (-NO₂) and methyl groups.

- Properties : The nitro group’s strong electron-withdrawing effect deactivates the ring, contrasting with the electron-donating propoxy group. This makes the nitro derivative less reactive in electrophilic substitutions but more stable under acidic conditions .

Impact of Additional Functional Groups

1-Fluoro-2-propoxy-4-(trifluoromethyl)benzene (C₁₀H₁₀F₄O)

- Structure : Trifluoromethyl (-CF₃) at position 4.

- Properties : The -CF₃ group enhances lipophilicity and metabolic stability, making this compound valuable in medicinal chemistry. This contrasts with this compound, which lacks such strong hydrophobic character .

Data Tables and Research Findings

Biological Activity

1-Fluoro-2-propoxybenzene is an organic compound characterized by the presence of a fluorine atom and a propoxy group attached to a benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities, including antimicrobial and anticancer properties.

Key Functional Groups

- Fluoro Group : Enhances lipophilicity and metabolic stability.

- Propoxy Group : Modulates solubility and membrane interaction.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its efficacy against various bacterial strains, demonstrating an inhibition zone that suggests potential as a therapeutic agent in treating infections. The compound's mechanism involves disrupting bacterial cell wall synthesis, which is crucial for their survival.

Anticancer Properties

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including prostate and breast cancer cells. The compound's IC50 values range from 0.78 to 4.5 μM in glioblastoma cells, indicating potent cytotoxic effects compared to normal cells .

Case Studies

- Prostate Cancer Study : In a xenograft model of prostate cancer, administration of this compound resulted in significant tumor growth inhibition without notable toxicity to the host .

- Breast Cancer Research : A separate study reported that the compound induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .

The biological activity of this compound is primarily attributed to its functional groups:

- Fluorine Atom : Influences the lipophilicity, enhancing cellular uptake.

- Propoxy Group : Affects solubility and interaction with cellular membranes.

- Nitro Group (if present) : Can undergo reduction to form amino derivatives, which may interact with various biological targets such as enzymes and receptors.

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | Antimicrobial, Anticancer | 0.78 - 4.5 | Effective against multiple cancer types |

| 1-Fluoro-2-nitrobenzene | Moderate Anticancer | 10 - 20 | Lacks propoxy group |

| 4-Bromo-1-fluoro-2-propoxybenzene | Limited studies available | Not specified | Used as an intermediate in syntheses |

Toxicity and Safety Profile

Toxicological assessments have indicated that while this compound shows promising biological activity, it also exhibits cytotoxic effects on normal human cells at higher concentrations. The maximum tolerated dose (MTD) observed in animal studies was approximately 4.8 mg/m², suggesting a need for careful dosage management in therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.